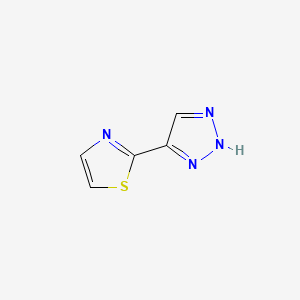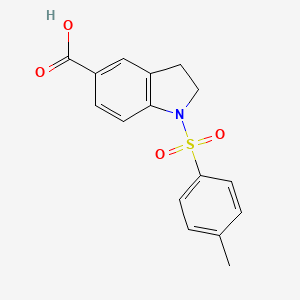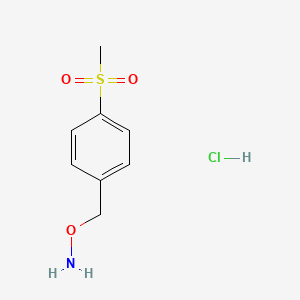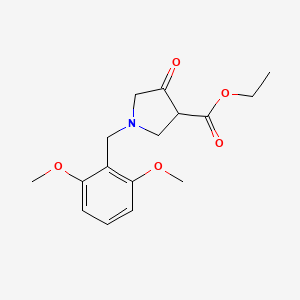
Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a benzyl group substituted with two methoxy groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate typically involves the esterification of 2,6-dimethoxybenzoic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the progress is monitored using thin-layer chromatography . The resulting ethyl 2,6-dimethoxybenzoate is then subjected to further reactions to introduce the pyrrolidine ring and the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.
Reduction: Formation of ethyl 1-(2,6-dimethoxybenzyl)-4-hydroxypyrrolidine-3-carboxylate.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,6-Dimethoxybenzoate: A structurally related compound with similar ester and methoxy groups.
Benzyl 2,6-Dimethoxybenzoate: Another related compound with a benzyl ester functional group.
Uniqueness
Ethyl 1-(2,6-Dimethoxybenzyl)-4-oxopyrrolidine-3-carboxylate is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H21NO5 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
ethyl 1-[(2,6-dimethoxyphenyl)methyl]-4-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H21NO5/c1-4-22-16(19)11-8-17(10-13(11)18)9-12-14(20-2)6-5-7-15(12)21-3/h5-7,11H,4,8-10H2,1-3H3 |
InChI Key |
IKHVOUKZUUPZFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)CC2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


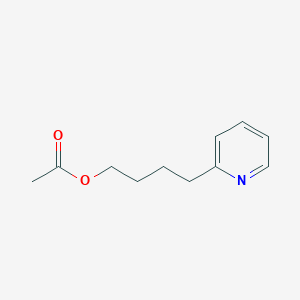
![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
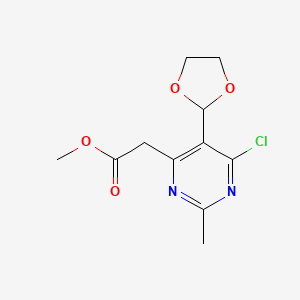
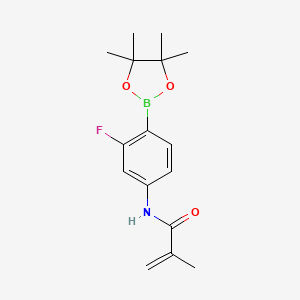


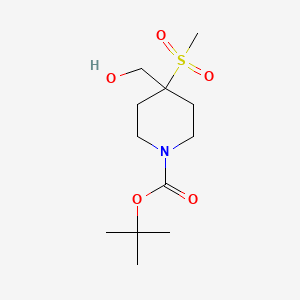
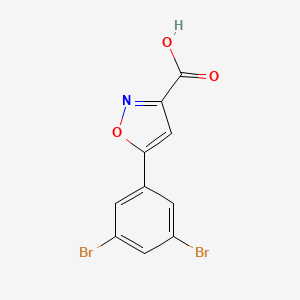
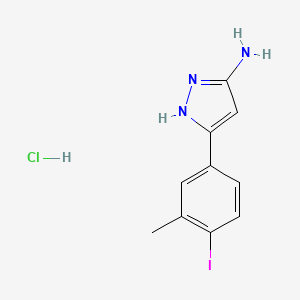
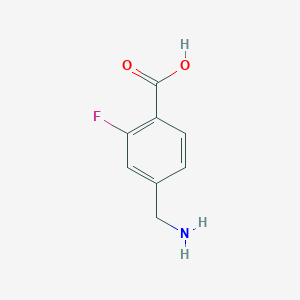
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
